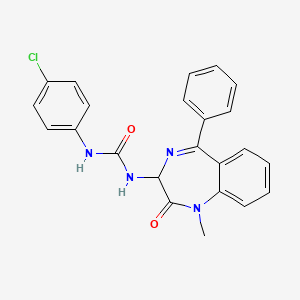
1-(4-chlorophenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea
Descripción general
Descripción
1-(4-chlorophenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea is a useful research compound. Its molecular formula is C23H19ClN4O2 and its molecular weight is 418.88. The purity is usually 95%.
BenchChem offers high-quality 1-(4-chlorophenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-chlorophenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Polymorphs and Solubility Improvement
- Crystal Forms and Solubility: Polymorphs of a similar compound were studied for improvements in dissolution and absorption. Alpha and beta forms, as well as an amorphous form, were investigated for solubility in water and bioavailability enhancement through solid dispersion and wet grinding methods (Yano et al., 1996).
Pharmacological Properties
- Gastrin/CCK-B Receptor Antagonist: A compound closely related to 1-(4-chlorophenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea demonstrated potent and selective antagonism at the gastrin/cholecystokinin-B (CCK-B) receptor, both in vitro and in vivo (Takinami et al., 1997).
Radioiodinated Antagonists
- Radioiodinated Benzodiazepines: Novel radioiodinated 1,4-benzodiazepines were synthesized as selective antagonists at cholecystokinin receptors. These compounds are valuable in identifying receptor binding sites and potential in vivo tumor targeting (Akgün et al., 2009).
Antimicrobial and Antioxidant Activities
- Novel Imidazole Ureas: New derivatives containing the 1,4-benzodiazepine structure were evaluated for antimicrobial properties (Rani et al., 2014).
- Antioxidant Derivatives: Derivatives with the 1,4-benzodiazepine core were synthesized and assessed for antioxidant activity (George et al., 2010).
Metal Complex Formation
- Metal Complexes with Palladium(II): 1,4-Benzodiazepines, including compounds similar to 1-(4-chlorophenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea, were found to form complexes with palladium(II), showing potential in coordination chemistry and material science (Cusumano et al., 1991).
Colloidal Particle Formation
- Stability and Absorption of Colloidal Particles: Investigations into the stability and absorption of colloidal particles formed from a solid dispersion system of a related compound showed promising pharmaceutical applications (Yano et al., 1996).
Receptor Antagonism
- Irreversible CCK-B Receptor Antagonism: YM022, a compound closely related, acted as an irreversible antagonist at the CCK-B receptor, highlighting its potential in receptor modulation studies (Dunlop et al., 1997).
Allosteric Antagonist Effects
- Effects on CB1 Receptor Modulation: A compound with a similar structure was explored for its effects on CB1 receptor modulation, providing insights into allosteric antagonist actions in the central nervous system (Wang et al., 2011).
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-3-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN4O2/c1-28-19-10-6-5-9-18(19)20(15-7-3-2-4-8-15)26-21(22(28)29)27-23(30)25-17-13-11-16(24)12-14-17/h2-14,21H,1H3,(H2,25,27,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKXJTSZBOBZLTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=CC=C(C=C3)Cl)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-ethoxyphenyl)-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2365374.png)
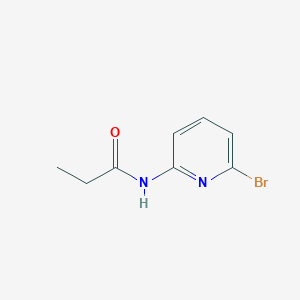
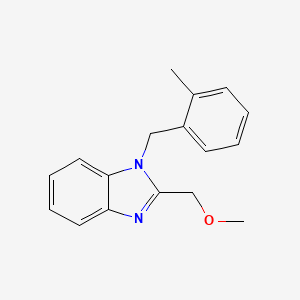
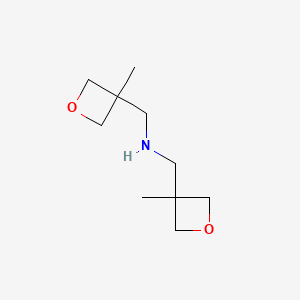
![2-(2-Aminoethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one hydrochloride](/img/no-structure.png)
(prop-2-yn-1-yl)amine](/img/structure/B2365384.png)
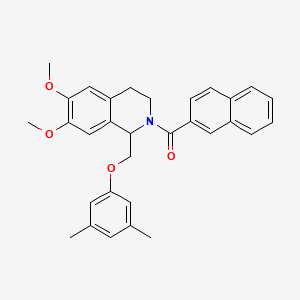
![2-{Bicyclo[2.2.1]heptan-2-ylmethyl}pyrrolidine](/img/structure/B2365386.png)
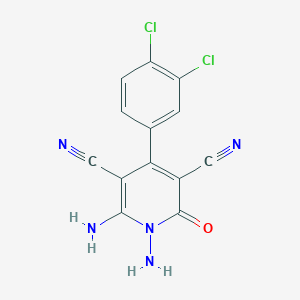
![4-Methyl-2-[(2-methylphenyl)formamido]pentanoic acid](/img/structure/B2365388.png)
![8-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione](/img/structure/B2365390.png)
![2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)-N-(m-tolyl)acetamide](/img/structure/B2365392.png)
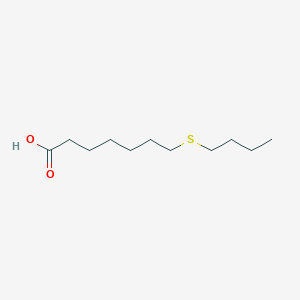
![4-(4-chlorophenyl)-1-[(3,4-dimethoxyphenyl)methyl]-1H-imidazol-5-amine hydrochloride](/img/structure/B2365395.png)